molecular formula C10H11BrO3 B1334066 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone CAS No. 50841-50-4

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Cat. No.: B1334066
CAS No.: 50841-50-4
M. Wt: 259.1 g/mol
InChI Key: JUJBYPJUERJZQP-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, also known as 2-Bromo-1-(3,5-dimethoxyphenyl)ethanol, is an organic compound with a molecular formula of C10H11BrO3. It is a colorless solid that is used in various scientific and industrial applications. This compound is a versatile compound that has been studied extensively in the fields of organic and medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Protective Group

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, demonstrating high yields. This compound is identified as an effective chemical protective group. However, it showed no photolytic phenomena in different solvents, such as methanol and benzene, indicating its stability under these conditions (Li Hong-xia, 2007).

Photolytic Behavior in Lignin Model Compounds

A study on 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a similar compound, explored its photochemical reactivity as an O-methylated α-carbonyl β-1 lignin model dimer. This research provides insights into the photolytic behavior of similar compounds, which may extend to this compound (A. Castellan et al., 1990).

Electrophilic Aromatic Bromination

In a related study, a method for electrophilic aromatic bromination was developed using methyl 2-(3,4-dimethoxyphenyl)ethanoate, yielding a similar compound, methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate. This research offers an alternative approach for synthesizing compounds like this compound (Xu Yong-nan, 2012).

Synthesis of Chalcone Analogues

The synthesis of α,β-unsaturated ketones, including chalcone analogues, has been demonstrated using a similar compound, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, via an S(RN)1 mechanism. This research could be relevant for the synthesis of novel compounds derived from this compound (C. Curti et al., 2007).

Applications in Nucleic Acid Binding Studies

A study on a novel bromo-bridged dimeric copper(II) complex, stabilized from a Schiff base ligand similar tothis compound, focused on its DNA- and RNA-binding properties. Such studies are significant for understanding the interactions of similar brominated compounds with nucleic acids, which could have implications in the field of medicinal chemistry and drug development (N. Mandal et al., 2019).

Carbonic Anhydrase Inhibitory Properties

Research on the carbonic anhydrase inhibitory properties of novel bromophenols, including compounds similar to this compound, has been conducted. These studies are crucial for developing new inhibitors that could be used in treating conditions like glaucoma, epilepsy, and osteoporosis (H. T. Balaydın et al., 2012).

Synthesis of Thiazole Derivatives

Another study involved the conversion of a compound similar to this compound into various thiazole derivatives. This kind of research expands the potential of brominated compounds in synthesizing novel derivatives with potential applications in pharmacology and agriculture (M. S. Bashandy et al., 2008).

Properties

IUPAC Name

2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJBYPJUERJZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373642
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50841-50-4
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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